molecular formula C8H2Cl5NO2 B12722261 Benzene, pentachloro(2-nitroethenyl)- CAS No. 18840-56-7

Benzene, pentachloro(2-nitroethenyl)-

Katalognummer: B12722261
CAS-Nummer: 18840-56-7
Molekulargewicht: 321.4 g/mol
InChI-Schlüssel: JUJDOAMAIRSWSP-OWOJBTEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, pentachloro(2-nitroethenyl)- is a chemical compound characterized by the presence of a benzene ring substituted with five chlorine atoms and a 2-nitroethenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, pentachloro(2-nitroethenyl)- typically involves the nitration of pentachlorobenzene. The reaction conditions often require a nitrating agent such as nitric acid in the presence of a catalyst like sulfuric acid. The process involves the electrophilic substitution of a nitro group onto the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of Benzene, pentachloro(2-nitroethenyl)-.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, pentachloro(2-nitroethenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one or more chlorine atoms on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Benzene, pentachloro(2-nitroethenyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Benzene, pentachloro(2-nitroethenyl)- exerts its effects involves the interaction of its nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved include oxidative stress and enzyme inhibition.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzene, pentachloro-: Similar structure but lacks the nitroethenyl group.

    Benzene, (2-nitroethenyl)-: Similar structure but lacks the chlorine substitutions.

Uniqueness

Benzene, pentachloro(2-nitroethenyl)- is unique due to the combination of its pentachlorobenzene core and the 2-nitroethenyl group

Eigenschaften

CAS-Nummer

18840-56-7

Molekularformel

C8H2Cl5NO2

Molekulargewicht

321.4 g/mol

IUPAC-Name

1,2,3,4,5-pentachloro-6-[(E)-2-nitroethenyl]benzene

InChI

InChI=1S/C8H2Cl5NO2/c9-4-3(1-2-14(15)16)5(10)7(12)8(13)6(4)11/h1-2H/b2-1+

InChI-Schlüssel

JUJDOAMAIRSWSP-OWOJBTEDSA-N

Isomerische SMILES

C(=C/[N+](=O)[O-])\C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Kanonische SMILES

C(=C[N+](=O)[O-])C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.